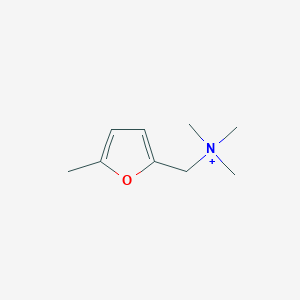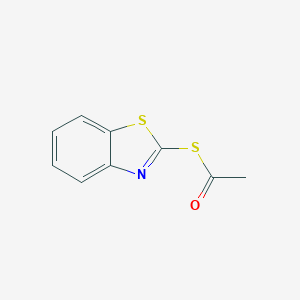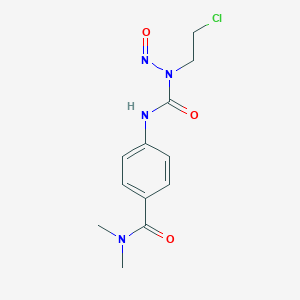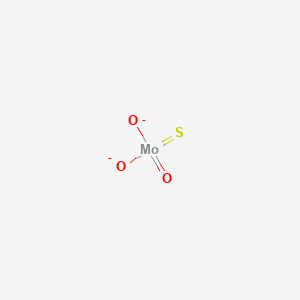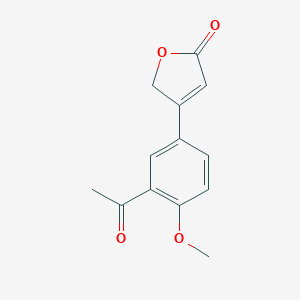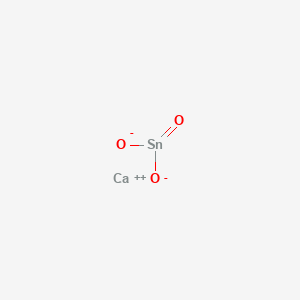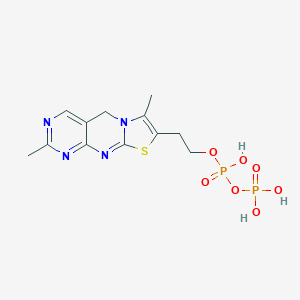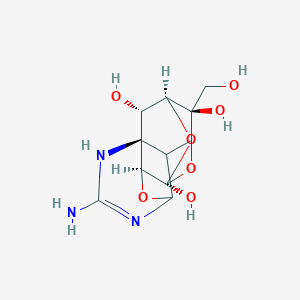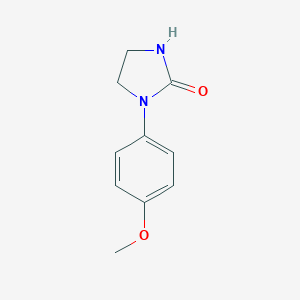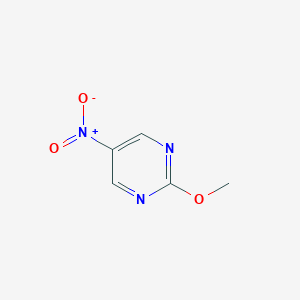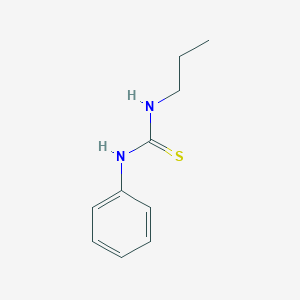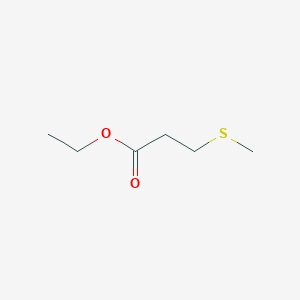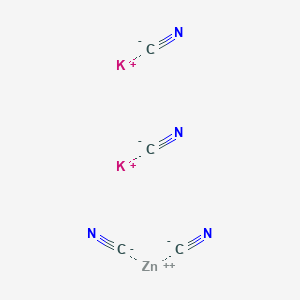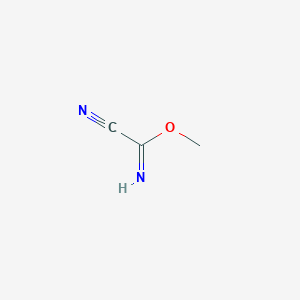
Methyl cyanoformimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyanoformimidate, also known as MCFI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCFI is a highly reactive compound that can be used as a reagent in organic synthesis, and its unique chemical properties make it a promising candidate for various biological applications.
Wirkmechanismus
Methyl cyanoformimidate is a highly reactive compound that can undergo various chemical reactions due to the presence of the cyano and formimidate groups in its structure. The reactivity of Methyl cyanoformimidate is mainly due to the presence of the imidate group, which is a highly electrophilic center that can undergo nucleophilic addition reactions with various nucleophiles.
Biochemische Und Physiologische Effekte
Methyl cyanoformimidate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl cyanoformimidate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl cyanoformimidate has also been found to have cytotoxic effects on various cancer cell lines, and its potential as an anticancer agent is currently being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl cyanoformimidate has several advantages and limitations for lab experiments. One of the main advantages of Methyl cyanoformimidate is its high reactivity, which makes it a useful reagent for various organic synthesis reactions. However, the high reactivity of Methyl cyanoformimidate can also be a limitation, as it can react with various nucleophiles in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the research on Methyl cyanoformimidate. One potential area of research is the development of new synthetic routes for the preparation of Methyl cyanoformimidate and its derivatives. Another area of research is the investigation of the potential use of Methyl cyanoformimidate as an anticancer agent, and the development of new Methyl cyanoformimidate derivatives with improved cytotoxic activity. Additionally, the use of Methyl cyanoformimidate in the synthesis of various heterocyclic compounds and its potential applications in the field of materials science are also areas of future research.
Conclusion
Methyl cyanoformimidate is a highly reactive compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its unique chemical properties make it a promising candidate for various biological applications, and its high reactivity makes it a useful reagent for various organic synthesis reactions. The future research on Methyl cyanoformimidate is expected to lead to the development of new synthetic routes and the discovery of new applications in various fields.
Synthesemethoden
Methyl cyanoformimidate can be synthesized through the reaction of N-methylformamide with cyanogen chloride in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of Methyl cyanoformimidate as a colorless liquid with a pungent odor.
Wissenschaftliche Forschungsanwendungen
Methyl cyanoformimidate has been used in various scientific research applications due to its unique chemical properties. One of the most significant applications of Methyl cyanoformimidate is in organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. Methyl cyanoformimidate is also used in the preparation of various heterocyclic compounds and has been found to be a useful reagent for the synthesis of pyrazoles, pyrimidines, and triazoles.
Eigenschaften
CAS-Nummer |
13369-03-4 |
|---|---|
Produktname |
Methyl cyanoformimidate |
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
methyl cyanomethanimidate |
InChI |
InChI=1S/C3H4N2O/c1-6-3(5)2-4/h5H,1H3 |
InChI-Schlüssel |
YYKFOMDVFMMBGQ-UHFFFAOYSA-N |
SMILES |
COC(=N)C#N |
Kanonische SMILES |
COC(=N)C#N |
Andere CAS-Nummern |
13369-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



